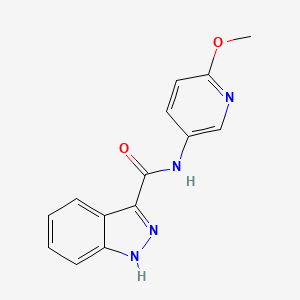![molecular formula C24H26N4O4 B12164795 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B12164795.png)
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with dimethoxy groups and an indole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Indole Moiety: The indole moiety can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a suitable indole boronic acid and a halogenated quinazolinone intermediate.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction may produce alcohol derivatives.
科学的研究の応用
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.
類似化合物との比較
Similar Compounds
6,7-Dimethoxyquinazoline-2,4-dione: A related compound with similar structural features but lacking the indole moiety.
4-(1H-Indol-3-yl)quinazoline: Another quinazoline derivative with an indole group but different substitution patterns.
Uniqueness
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide is unique due to its specific combination of a quinazolinone core with dimethoxy groups and an indole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C24H26N4O4 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC名 |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[1-(2-methylpropyl)indol-4-yl]acetamide |
InChI |
InChI=1S/C24H26N4O4/c1-15(2)12-27-9-8-16-18(6-5-7-20(16)27)26-23(29)13-28-14-25-19-11-22(32-4)21(31-3)10-17(19)24(28)30/h5-11,14-15H,12-13H2,1-4H3,(H,26,29) |
InChIキー |
GCIYGRSUAHLFBR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=NC4=CC(=C(C=C4C3=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B12164713.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12164719.png)
![N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}pyridine-2-carboxamide](/img/structure/B12164725.png)



![(4E)-4-{[(2-chlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12164744.png)
![4-Methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B12164746.png)
![N-[2-(furan-2-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B12164756.png)
![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B12164769.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B12164776.png)
![2-(1,3-benzothiazol-2-yl)-N'-[(4-chlorophenyl)carbonyl]pyridine-3-carbohydrazide](/img/structure/B12164780.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12164782.png)
![3-benzyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164785.png)
